molecular formula AlHMgO5S+2 B1229754 氢氧化镁铝 CAS No. 74978-16-8

氢氧化镁铝

货号 B1229754
CAS 编号: 74978-16-8
分子量: 164.36 g/mol
InChI 键: JIFPTBLGXRKRAO-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of magaldrate involves the complex formation between magnesium and aluminum hydroxide salts. A notable method for estimating magaldrate involves its interaction with Eriochrome Black T at a specific pH, leading to the formation of a stable violet-colored complex. This method, validated according to ICH guidelines, is used for the quantitative estimation of magaldrate in tablet forms and adheres to official specifications (Chakraborty et al., 2015).

科学研究应用

1. 胃肠道出血的预防

氢氧化镁铝已被评估其在降低上消化道出血率方面的有效性。一项研究发现,氢氧化镁铝治疗显着降低了严重疾病患者入院普通病房的胃肠道出血发生率。该研究得出结论,氢氧化镁铝是一种有效且安全的抗酸剂,可预防重症患者的胃肠道出血 (Estruch 等人,1991)

2. 胃滞留药物递送系统

研究集中在开发含有氢氧化镁铝的胃滞留剂型,以延长作用时间并减少给药频率。这些系统旨在将胃 pH 值保持在一定水平之上,以帮助胃溃疡愈合。氢氧化镁铝包含在双层浮动片剂中,显示出定位给药的潜力,并提高了吸收率和疗效 (Mohan 和 Gupta,2022)

3. 细胞保护和抗溃疡活性

研究已证明氢氧化镁铝具有细胞保护和抗溃疡活性。它对大鼠的各种胃和肠溃疡模型显示出疗效,表明其对胃粘膜细胞具有保护作用。这种保护可能是由于氢氧化镁铝增加胃粘液分泌的能力,从而有助于其细胞保护活性 (Borella 等人,1989); (Patel 等人,2000)

4. 胃食管反流的联合疗法

氢氧化镁铝与多潘立酮等其他药物联合使用,已对其在治疗胃食管反流症状方面的有效性进行了研究。发现该组合比单独使用多潘立酮更有效,表明氢氧化镁铝可以增强其他药物治疗反流症状的疗效 (Rodríguez-Sánchez 等人,2014)

5. 对胃粘膜和激素的影响

研究表明,氢氧化镁铝治疗会导致胃粘膜和激素发生变化。例如,氢氧化镁铝治疗导致基础血清胃泌素增加和幽门 G 细胞密度降低,而不影响胃酸分泌。这表明氢氧化镁铝可能对胃粘膜有直接作用,与 pH 变化无关 (Arnold 等人,1983)

6. 与其他药物的相互作用

氢氧化镁铝与其他药物的相互作用一直是研究的主题。已经发现它对各种药物表现出不同的吸附能力,这会影响它们的吸收和疗效。了解这些相互作用对于优化涉及氢氧化镁铝的治疗策略至关重要 (Gohary,1995)

7. 对前列腺素合成的影响

氢氧化镁铝已被证明可以刺激人胃粘膜中内源性前列腺素 E2 的合成,无论是在体外还是在体内。这表明氢氧化镁铝对胃粘膜的保护作用可能部分归因于前列腺素合成的刺激,从而有助于其细胞保护作用 (Schmidt 等人,1998)

属性

IUPAC Name

aluminum;magnesium;hydroxide;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.Mg.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q+3;+2;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFPTBLGXRKRAO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[O-]S(=O)(=O)[O-].[Mg+2].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlHMgO5S+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magaldrate

CAS RN

74978-16-8
Record name Magaldrate [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074978168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magaldrate
Reactant of Route 2
Magaldrate
Reactant of Route 3
Magaldrate
Reactant of Route 4
Magaldrate
Reactant of Route 5
Magaldrate
Reactant of Route 6
Magaldrate

Citations

For This Compound
1,050
Citations
EG Giannini, P Zentilin, P Dulbecco, E Iiritano… - Digestive diseases and …, 2006 - Springer
… a single dose of sodium alginate or magaldrate anhydrous at the onset of symptoms … magaldrate group, respectively. We conclude that sodium alginate was faster than magaldrate …
Number of citations: 41 link.springer.com
R Estruch, E Pedrol, A Castells, F Masanes… - Scandinavian journal …, 1991 - Taylor & Francis
… performed to assess the effect of magaldrate (800 mg every 4 … patients and in only 1 of 52 magaldrate-treated patients (p < … The only adverse reaction associated with magaldrate was a …
Number of citations: 46 www.tandfonline.com
DF McCafferty, AD Woolfson - Journal of Clinical Pharmacy and …, 1983 - Wiley Online Library
… (13) have investigated some antacid properties of magaldrate. Although an antacid preparation containing magaldrate is available in the United States, a new formulation of magaldrate …
Number of citations: 7 onlinelibrary.wiley.com
AV Patel, DD Santani, RK Goyal - Indian Journal of Physiology and …, 2000 - ijpp.com
… by magaldrate (Table 2). There was a marked increase in TC in magaldrate treated rats as … with magaldrate produced marked decrease in PR as compared to control group. The ratio …
Number of citations: 32 www.ijpp.com
OMN Al-Gohary, RS Al-Kassas - Pharmaceutica Acta Helvetiae, 2000 - Elsevier
… performed on aspirin–magaldrate double layer tablets as … moieties of the antacid (magaldrate and maalox) on the … aspirin tablets containing magaldrate antacid. Determination of …
Number of citations: 31 www.sciencedirect.com
LR Guterman, CJ Falzone, GE Wilson Jr - Journal of Pharmaceutical …, 1986 - Elsevier
… hydroxide and on magaldrate have been examined using quasi-elastic light scattering. Particles of magaldrate and mixed gels behave differently. The magaldrate particles initially …
Number of citations: 13 www.sciencedirect.com
LM Ley, B Stahlheber-Dilg, P Sander… - Methods and findings …, 2001 - europepmc.org
The aim of this study was to determine the bioavailability of orally administered, crushed pantoprazole tablets after buffering with either 1.4% sodium hydrogencarbonate or 1600 mg …
Number of citations: 14 europepmc.org
GE Wilson Jr, CJ Falzone, R Johnson… - Journal of pharmaceutical …, 1985 - Elsevier
… Magaldrate shows a steady increase in the hexaaquoaluminum cation with added acid. … between magaldrate and mixed gels are also apparent in pH-stat titrations in which magaldrate …
Number of citations: 12 www.sciencedirect.com
LE Borella, JF DiJoseph, GN Mir - Arzneimittel-forschung, 1989 - europepmc.org
… /kg magaldrate), the cytoprotective effect of magaldrate against … The cytoprotection induced by magaldrate was decreased by … Magaldrate did not affect gastric mucosal blood flow, but it …
Number of citations: 11 europepmc.org
C Schmidt, B Baumeister, J Kipnowski… - Hepato …, 1998 - europepmc.org
Results The antacid significantly stimulated PGE2 release from the suspension of isolated gastric cells in vitro. The biopsies obtained after the application of magaldrate showed an …
Number of citations: 15 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。